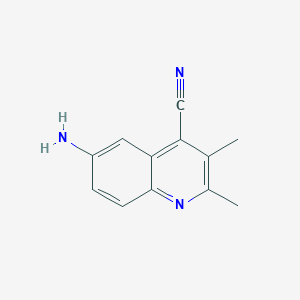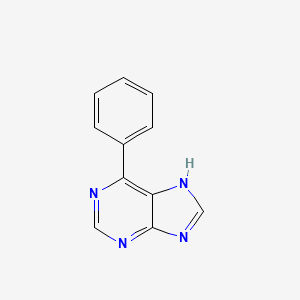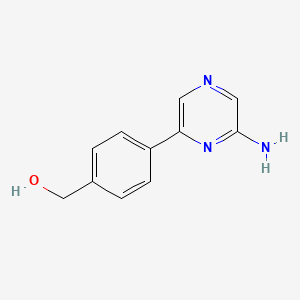
(4-(6-Aminopyrazin-2-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(6-Aminopyrazin-2-yl)phenyl)methanol is a chemical compound with the molecular formula C11H11N3O and a molecular weight of 201.22 g/mol . This compound is characterized by the presence of an aminopyrazine group attached to a phenylmethanol moiety. It is primarily used in research and development settings and is not intended for use in foods, cosmetics, drugs, or consumer products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Aminopyrazin-2-yl)phenyl)methanol typically involves the reaction of 6-aminopyrazine with a suitable phenylmethanol derivative under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction . The product is then purified using techniques such as chromatography to achieve the desired purity level.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the compound meets the required specifications for research use .
Chemical Reactions Analysis
Types of Reactions
(4-(6-Aminopyrazin-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the phenylmethanol moiety can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the aminopyrazine group.
Substitution: The aminopyrazine group can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazine derivatives .
Scientific Research Applications
(4-(6-Aminopyrazin-2-yl)phenyl)methanol is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-(6-Aminopyrazin-2-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopyrazine group is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The compound’s effects are mediated through its binding to these molecular targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- (4-(6-Aminopyrimidin-2-yl)phenyl)methanol
- (4-(6-Aminopyridin-2-yl)phenyl)methanol
- (4-(6-Aminopyrazol-2-yl)phenyl)methanol
Uniqueness
(4-(6-Aminopyrazin-2-yl)phenyl)methanol is unique due to its specific aminopyrazine group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable for specific research applications .
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
[4-(6-aminopyrazin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H11N3O/c12-11-6-13-5-10(14-11)9-3-1-8(7-15)2-4-9/h1-6,15H,7H2,(H2,12,14) |
InChI Key |
FIOGMELSLPMJQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CN=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



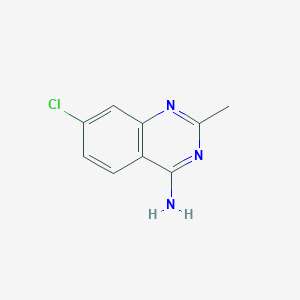
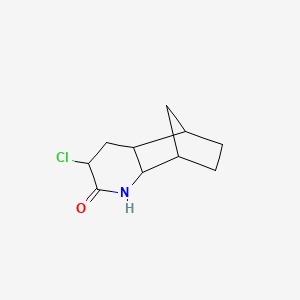


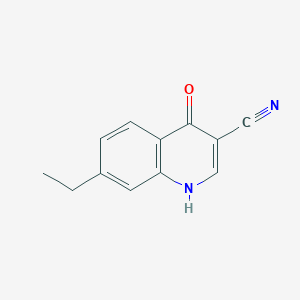

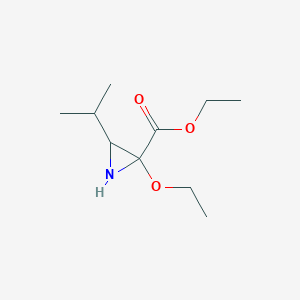
![3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11901215.png)
![1h-Imidazo[4,5-b]pyridine-6-sulfonamide](/img/structure/B11901217.png)

